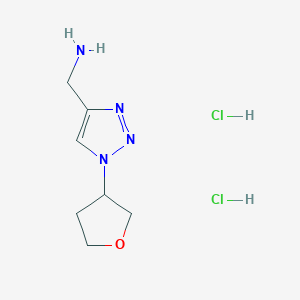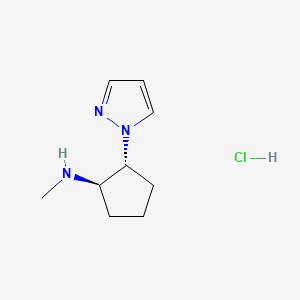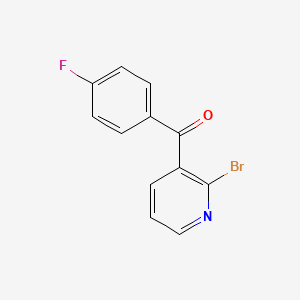
2-Bromo-3-(4-fluorobenzoyl)pyridine
Übersicht
Beschreibung
“2-Bromo-3-(4-fluorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7BrFNO. It is a solid substance . The IUPAC name for this compound is (2-bromopyridin-3-yl)(4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-(4-fluorobenzoyl)pyridine” is 1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-3-(4-fluorobenzoyl)pyridine” is a solid substance . The predicted boiling point is 383.4±37.0 °C, and the predicted density is 1.546±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Bromo-3-(4-fluorobenzoyl)pyridine serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the development of derivatives possessing antiapomorphine activity, indicative of their potential use as antipsychotic drugs. The modification of such compounds, including the substitution of atoms and alteration of the molecular structure, has been explored to enhance their pharmacological properties (Tashiro, Horii, & Fukuda, 1989)[https://consensus.app/papers/synthesis-tashiro/d53f1c2232495f4a8fd52c29462c8bee/?utm_source=chatgpt].
Radiolabeling for PET Imaging
The compound also plays a role in the field of positron emission tomography (PET) imaging. Fluoroethoxy and fluoropropoxy derivatives of 2-Bromo-3-(4-fluorobenzoyl)pyridine, such as PBR102 and PBR111, have been synthesized and exhibited high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them suitable candidates for PET imaging agents in neurodegenerative disorders (Fookes et al., 2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].
Antagonistic Activity on Orexin Receptors
In the context of binge eating and possibly other eating disorders, derivatives of 2-Bromo-3-(4-fluorobenzoyl)pyridine have been evaluated for their role in modulating orexin receptors. Compounds such as GSK1059865 have shown selective antagonistic activity on orexin-1 receptors, thereby reducing compulsive food intake without affecting standard food pellet intake in animal models (Piccoli et al., 2012)[https://consensus.app/papers/role-orexin1-receptor-mechanisms-compulsive-food-piccoli/40db4875f0675eceadc68e0481daf650/?utm_source=chatgpt].
Investigation of Metabolic Pathways
The metabolic pathways and biotransformation of compounds related to 2-Bromo-3-(4-fluorobenzoyl)pyridine have been studied across different species. For example, bromazepam's metabolites, including those involving substitutions and transformations of the benzoylpyridine moiety, have been identified and quantitatively determined in humans, dogs, rats, and mice, providing insights into the pharmacokinetics and dynamics of related compounds (Schwartz, Postma, Kolis, & Leon, 1973)[https://consensus.app/papers/metabolites-bromazepam-human-mouse-schwartz/fd898d195ba350c3b1bda2344b3dcde0/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
(2-bromopyridin-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIUZRWOCCSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




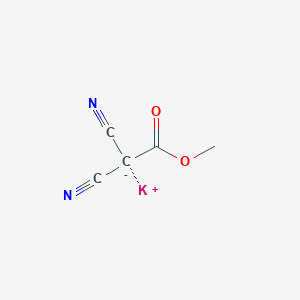
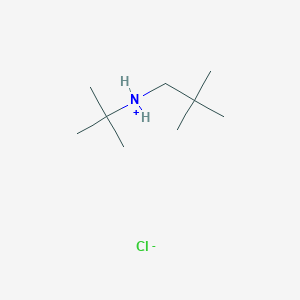
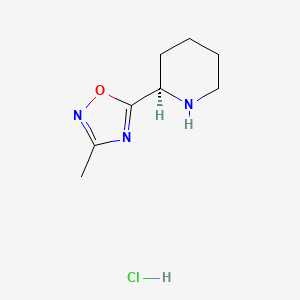
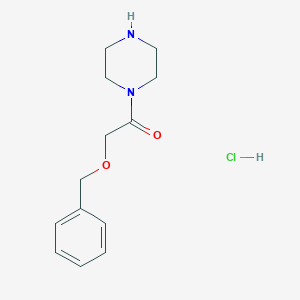

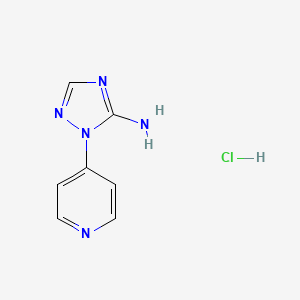
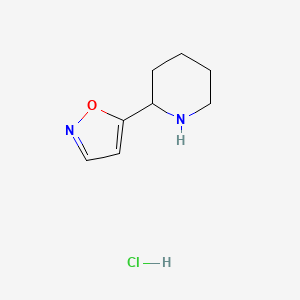



![2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1413430.png)
